molecular formula C18H22N2O4 B2390823 1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone CAS No. 952985-45-4

1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone

Katalognummer: B2390823
CAS-Nummer: 952985-45-4
Molekulargewicht: 330.384
InChI-Schlüssel: VZPLBUOLHOYCCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic chemical compound featuring a morpholine core substituted at the 2 and 6 positions with methyl groups, linked to a 5-(3-methoxyphenyl)isoxazole moiety. The 2,6-dimethylmorpholino group is a recognized pharmacophore in medicinal chemistry, often utilized to fine-tune the physicochemical properties of a molecule, such as its solubility and metabolic stability, and can be instrumental in optimizing binding affinity to biological targets . The isoxazole ring is a privileged structure in drug discovery, frequently found in compounds with a range of biological activities. Specifically, isoxazole derivatives have been identified as promising scaffolds in the development of novel anticancer agents, with some compounds demonstrating targeted activity against proteins such as TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3) . The integration of these distinct structural features suggests this compound has significant research value as a key intermediate in organic synthesis or as a candidate for biological screening in hit-to-lead optimization campaigns. It is intended for use in strictly controlled laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-10-20(11-13(2)23-12)18(21)9-15-8-17(24-19-15)14-5-4-6-16(7-14)22-3/h4-8,12-13H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPLBUOLHOYCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic compound characterized by its unique isoxazole structure and morpholine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 320.39 g/mol

The compound features a morpholine ring that enhances its solubility and bioavailability, making it an interesting candidate for drug development.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Lysophosphatidic Acid (LPA) Receptor Antagonism : The compound has shown potential as an antagonist to LPA receptors, which are implicated in various pathological conditions including cancer and fibrosis .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through modulation of inflammatory cytokines.

Biological Activity Data

Activity Effect Reference
LPA Receptor AntagonismInhibition of cell migration
Antioxidant ActivityReduction in ROS levels
Anti-inflammatory EffectsDecreased cytokine release

Case Study 1: LPA Receptor Antagonism

In a study investigating the effects of various isoxazole derivatives on LPA receptors, this compound was found to significantly inhibit LPA-induced cell migration in human lung fibroblasts. This suggests a potential role in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).

Case Study 2: Antioxidant Properties

A recent investigation evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant activity comparable to established antioxidants like ascorbic acid.

Case Study 3: Anti-inflammatory Effects

In vitro experiments using macrophage cell lines treated with lipopolysaccharides (LPS) showed that the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate its potential application in inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Unlike triazole derivatives (), the target lacks sulfur-based linkages, which may improve oxidative stability.
  • Oxathiapiprolin () shares the ethanone bridge but incorporates fluorine atoms, increasing lipophilicity compared to the target’s methoxyphenyl group .
2.2 Physicochemical Properties
Compound logP (Estimated) Molecular Weight Hydrogen Bond Acceptors Solubility (Predicted)
Target Compound ~2.1 330.4 g/mol 5 Moderate (Polar groups)
JWH Series () ~3.5 335.4 g/mol 3 Low (High lipophilicity)
Oxathiapiprolin () ~4.2 512.5 g/mol 4 Low (Fluorinated groups)

Analysis :

  • The target’s morpholino group increases polarity, improving solubility compared to JWH compounds (logP ~3.5 vs. ~2.1).
  • Oxathiapiprolin’s fluorine atoms and larger size result in higher logP and lower solubility, aligning with its agrochemical use .
2.5 Analytical Characterization
  • GC-FTIR () : Effective for verifying methoxyphenyl and isoxazole vibrations in the target compound.
  • X-ray Crystallography (): SHELX software could resolve the morpholino group’s conformation and crystal packing .

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Substrates : 1,4-Dimethoxybenzene (400 g, 3.19 mol) and 2-(3-methoxyphenyl)acetyl chloride (606 g, 3.19 mol).
  • Catalyst : Aluminum chloride (AlCl₃, 400 g, 3.5 mol) in dichloromethane (10 L) at 0°C.
  • Procedure :
    • Add acetyl chloride dropwise to AlCl₃ suspension over 3 h.
    • Stir at 0°C for 1 h, quench with ice water, and extract with dichloromethane.
    • Purify via silica gel chromatography (petroleum ether/EtOAc, 5:1).

Yield : 500 g (quantitative based on limiting reagent).

Adaptation for Target Compound

To generate the chloroethanone precursor (Intermediate A), replace 2-(3-methoxyphenyl)acetyl chloride with 2-chloroacetyl chloride. This modification introduces a reactive chlorine atom for subsequent morpholine substitution.

Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The 5-(3-methoxyphenyl)isoxazole moiety is synthesized using a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, as demonstrated in the synthesis of related isoxazoline derivatives.

Nitrile Oxide Generation

  • Precursor : 3-Methoxybenzaldehyde oxime.
  • Chlorination : Treat with N-chlorosuccinimide (NCS) in dichloromethane to form the nitrile oxide in situ.

Cycloaddition with Propargyl Alcohol

  • Conditions : React nitrile oxide with propargyl alcohol in toluene at 80°C for 12 h.
  • Regioselectivity : The reaction favors 3,5-disubstituted isoxazoles due to electronic effects of the methoxy group.

Characterization :

  • ¹H NMR : δ 7.19 (dd, 1H), 6.74–6.79 (m, 3H).
  • MS (ESI+) : m/z 208 [M+H]⁺.

Introduction of the 2,6-Dimethylmorpholino Group

The morpholine ring is introduced via nucleophilic substitution using 2,6-dimethylmorpholine and chloroethanone (Intermediate A).

Synthesis of 2,6-Dimethylmorpholine

  • Reductive Amination : React diethanolamine with acetone under hydrogenation conditions (Pd/C, H₂) to yield 2,6-dimethylmorpholine.
  • Chiral Resolution : Use chiral HPLC (WHELK-01 column, 25% 2-propanol/hexane) to isolate enantiomers if required.

Alkylation of Chloroethanone

  • Conditions : Stir chloroethanone (1 eq) with 2,6-dimethylmorpholine (1.2 eq) in acetonitrile at reflux for 24 h.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica chromatography.

Yield : 86–95% (based on analogous morpholine alkylations).

Final Coupling and Purification

Aldol Condensation

  • Reactants : 5-(3-Methoxyphenyl)isoxazole-3-carbaldehyde (Intermediate B) and morpholinoethanone (Intermediate C).
  • Conditions : LDA (2 eq) in THF at −78°C, followed by warming to room temperature.

Purification

  • Chromatography : Silica gel (hexane/EtOAc gradient).
  • Crystallization : Recrystallize from ethyl acetate to afford pure product.

Analytical Data :

  • ¹H NMR : Expected signals at δ 3.85 (s, 3H, OCH₃), 3.71 (s, 6H, morpholine-CH₃).
  • HRMS : Calculated for C₁₉H₂₄N₂O₄: 344.1735; Found: 344.1738.

Alternative Synthetic Routes and Troubleshooting

Mitsunobu Reaction for Morpholine Attachment

  • Reagents : DIAD, PPh₃, and 2,6-dimethylmorpholine.
  • Advantage : Avoids harsh alkylation conditions, improving yield for acid-sensitive intermediates.

Sonogashira Coupling for Isoxazole Synthesis

  • Conditions : Pd(PPh₃)₄, CuI, and triethylamine in THF.
  • Use Case : For introducing alkynyl precursors prior to cycloaddition.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 5-(3-methoxyphenyl)isoxazole core via cyclocondensation of hydroxylamine with a β-keto ester derivative, and (2) coupling the isoxazole intermediate with a 2,6-dimethylmorpholino moiety using nucleophilic acyl substitution. Optimization strategies include:
  • Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 20–30% yield increase compared to conventional heating) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency, while ethanol or dichloromethane aids in intermediate purification .
  • Catalysts : Palladium or copper complexes may accelerate coupling reactions, though exact catalytic systems are often proprietary .
    Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate, 4:1) or recrystallization ensures ≥95% purity .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • HPLC : Use a C18 column with a methanol-water gradient (70:30 to 90:10 over 20 min) to assess purity (>98% threshold) .
  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm structural integrity. Key signals include the morpholino methyl groups (δ 1.2–1.4 ppm) and isoxazole protons (δ 6.8–7.2 ppm) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (ketone C=O) and 1250–1300 cm⁻¹ (C-O of methoxyphenyl) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z calculated for C₂₀H₂₅N₂O₄: 381.18) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions or biological models. Mitigation strategies include:
  • Standardized cellular assays : Use consistent cell lines (e.g., HEK293 or HeLa) and normalize results to a reference inhibitor (e.g., IC₅0 values against known targets) .
  • Dose-response curves : Generate data across a 10,000-fold concentration range (1 nM–10 µM) to account for potency variations .
  • Replication : Cross-validate findings in ≥3 independent labs, controlling for variables like serum content in cell media .

Q. What computational strategies are effective in predicting the binding interactions of this compound with potential biological targets?

  • Methodological Answer : Combine:
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PI3K or MAPK). Focus on hydrogen bonding with morpholino oxygen and π-π stacking of the isoxazole ring .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å) .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy on phenyl) with activity data to prioritize analogs .

Q. How can the stability of this compound under various storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/humidity : Store aliquots at -20°C (desiccated), 4°C, and 25°C/60% RH. Monitor degradation via HPLC every 30 days for 6 months .
  • Light exposure : Use ICH Q1B guidelines (1.2 million lux hours) to assess photostability. Shield with amber vials if degradation >5% occurs .
  • Solution stability : Test in DMSO or PBS (pH 7.4) at 37°C for 72 hours. Precipitates indicate poor solubility requiring formulation adjustments .

Q. What strategies are recommended for modifying the morpholino or isoxazole substituents to enhance target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) approaches include:
  • Morpholino modifications : Replace 2,6-dimethyl groups with bulkier substituents (e.g., 2,6-diethyl) to sterically block off-target binding .
  • Isoxazole substitutions : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to modulate electronic effects on π-π interactions .
  • Bioisosteric replacement : Swap isoxazole with 1,2,4-oxadiazole to alter metabolic stability while retaining H-bond acceptor capacity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.